molecular formula C11H14N2O2 B12221620 4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one

4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B12221620
M. Wt: 206.24 g/mol
InChI Key: PSTVPTVPMATIQQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with a hydroxymethyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyridine-2-carbaldehyde with 4-hydroxymethylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyridin-2-ylmethyl group can be reduced to a piperidinylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one.

    Reduction: 4-(Hydroxymethyl)-1-[(piperidin-2-yl)methyl]pyrrolidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-1-[(pyridin-3-yl)methyl]pyrrolidin-2-one
  • 4-(Hydroxymethyl)-1-[(pyridin-4-yl)methyl]pyrrolidin-2-one
  • 4-(Hydroxymethyl)-1-[(pyridin-2-yl)ethyl]pyrrolidin-2-one

Uniqueness

4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(hydroxymethyl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O2/c14-8-9-5-11(15)13(6-9)7-10-3-1-2-4-12-10/h1-4,9,14H,5-8H2

InChI Key

PSTVPTVPMATIQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=N2)CO

Origin of Product

United States

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